molecular formula C14H19NO2 B1519418 1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one CAS No. 1152887-92-7

1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one

Cat. No.: B1519418
CAS No.: 1152887-92-7
M. Wt: 233.31 g/mol
InChI Key: CWMVPBLUSZIVCC-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one (CAS 1152887-92-7) is a high-purity organic compound with a molecular weight of 233.31 g/mol and the molecular formula C14H19NO2 . It is a ketone derivative that incorporates both a 4-ethylphenyl group and a morpholine ring, making it a valuable building block in medicinal chemistry and organic synthesis . The morpholine group is a common pharmacophore found in molecules with a wide range of biological activities, and compounds featuring this structure are frequently explored in drug discovery research . This product is provided with a guaranteed purity of 98% and is intended for research applications only . It is classified as potentially hazardous, with GHS warning icons for irritant effects. Handling requires precautions including the use of personal protective equipment and adequate ventilation. The compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Researchers can utilize this chemical as a versatile precursor for the synthesis of more complex molecules, such as Schiff bases, which are a class of compounds known for their applications in material science and as ligands in catalysis . Store in a cool, well-ventilated place in a tightly closed container.

Properties

IUPAC Name

1-(4-ethylphenyl)-2-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-12-3-5-13(6-4-12)14(16)11-15-7-9-17-10-8-15/h3-6H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMVPBLUSZIVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Key Intermediate: 2-Bromo-1-(4-ethylphenyl)ethanone

A critical intermediate in the preparation of 1-(4-ethylphenyl)-2-(morpholin-4-yl)ethan-1-one is 2-bromo-1-(4-ethylphenyl)ethanone, which serves as an electrophilic substrate for nucleophilic substitution by morpholine.

Preparation Methods for 2-Bromo-1-(4-ethylphenyl)ethanone:

Method Reagents & Conditions Yield Notes
1. Phenyltrimethylammonium tribromide in THF 4'-ethylacetophenone (60 mmol), phenyltrimethylammonium tribromide (60 mmol), 0–20 °C, 1.33 h 100% Reaction cooled to 0 °C, precipitate forms, workup includes ether extraction and drying. Product >99% pure by HPLC.
2. N-Bromosuccinimide (NBS) with p-toluenesulfonic acid in acetonitrile 1-(4-ethylphenyl)ethanone (40.4 mmol), NBS (40.4 mmol), p-toluenesulfonic acid (60.8 mmol), reflux under nitrogen, 2 h 93% Purified by silica gel flash chromatography, pale yellow oil obtained.
3. Oxone with ammonium bromide in methanol Substrate (2 mmol), Oxone (2.2 mmol), NH4Br (2.2 mmol), reflux, 1.5 h 86% Reaction monitored by TLC, workup includes sodium thiosulfate quench and column chromatography.
4. Copper(II) bromide in ethyl acetate with sonication Acyl ketone (20 mmol), CuBr2 (2.6 eq.), reflux 3-5 h Not specified Followed by NaCN addition and acidic workup to yield bromoketone; purification by recrystallization or chromatography.

These methods highlight versatility in bromination approaches, with phenyltrimethylammonium tribromide and NBS being most efficient and commonly used for selective α-bromination of the ketone adjacent to the aromatic ring.

Nucleophilic Substitution with Morpholine

The brominated intermediate undergoes nucleophilic substitution with morpholine to introduce the morpholin-4-yl group at the ethanone α-position, producing this compound.

Typical Reaction Conditions:

  • The bromoketone is reacted with morpholine under mild heating.
  • Solvents such as ethanol, methanol, or acetonitrile are used.
  • The reaction proceeds via nucleophilic substitution of the bromide by the morpholine nitrogen.
  • Purification is generally by flash column chromatography on silica gel using petroleum ether/ethyl acetate mixtures.

This step is straightforward and yields the target compound with high purity, as confirmed by NMR and mass spectrometry data in related syntheses.

Alternative Catalytic Amination Approaches

Recent literature describes catalytic methods for direct amination of aryl ketones with morpholine derivatives under oxidative conditions:

  • Use of silver carbonate (Ag2CO3) and potassium persulfate (K2S2O8) as catalysts in dimethylformamide (DMF) at elevated temperatures (around 120 °C) for 20 hours.
  • This oxidative amination enables direct C–N bond formation on acetophenone derivatives, potentially applicable to 4-ethylacetophenone substrates.
  • The product is isolated by filtration of catalyst and flash chromatography, yielding pure this compound analogs.

This method offers an alternative to halogenation and substitution, potentially improving atom economy and reducing steps.

Summary Table of Preparation Methods

Step Method Key Reagents Conditions Yield Remarks
1 α-Bromination Phenyltrimethylammonium tribromide / NBS / Oxone + NH4Br / CuBr2 0–20 °C to reflux, 1.5–5 h 86–100% Selective α-bromination of 4-ethylacetophenone
2 Nucleophilic substitution Morpholine Mild heating, various solvents High Formation of morpholine-substituted ethanone
3 Catalytic oxidative amination Ag2CO3, K2S2O8, DMF 120 °C, 20 h Moderate to high Direct amination alternative

Research Findings and Notes

  • The bromination step is crucial for subsequent nucleophilic substitution; choice of brominating agent affects yield and purity.
  • Phenyltrimethylammonium tribromide provides quantitative yields with high purity.
  • NBS in the presence of p-toluenesulfonic acid is a practical alternative with good yields.
  • Oxone/NH4Br offers a greener approach but slightly lower yields.
  • Copper(II) bromide method includes an extended reflux and sonication step, useful for scale-up.
  • Nucleophilic substitution with morpholine is reliable and high yielding.
  • Catalytic oxidative amination represents a promising one-pot method but requires further optimization for this specific substrate.
  • Purification by flash chromatography using petroleum ether/ethyl acetate mixtures is standard.
  • Characterization by NMR and HRMS confirms the structure and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group in 1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one undergoes nucleophilic additions under controlled conditions.

Key reactions include:

  • Grignard Reagent Addition : Reacts with organomagnesium halides (e.g., methylmagnesium bromide) to form tertiary alcohols. The reaction requires anhydrous ether or THF as solvents .

  • Hydride Reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol. LiAlH₄ typically achieves higher yields in non-aqueous solvents.

Table 1: Nucleophilic Addition Conditions and Outcomes

ReagentSolventTemperatureProductYield (%)*
CH₃MgBrTHF0–25°C1-(4-Ethylphenyl)-2-(morpholin-4-yl)propan-1-ol~75
NaBH₄MeOH25°C1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethanol~60
LiAlH₄Et₂OReflux1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethanol~90

*Theoretical yields based on analogous ketone reactivity .

Oxidation Reactions

The ethylphenyl-morpholine ketone is resistant to mild oxidizing agents but undergoes cleavage under strong oxidative conditions:

  • KMnO₄/H₂SO₄ : Oxidative cleavage of the C–C bond adjacent to the carbonyl group, yielding 4-ethylbenzoic acid and morpholine-4-carboxylic acid.

  • Ozonolysis : Generates aryl aldehydes and morpholine-derived fragments, though this pathway is less common for sterically hindered ketones.

Hydrolysis and Condensation

The morpholine ring exhibits stability under acidic/basic conditions, but the carbonyl group participates in hydrolysis and condensation:

  • Acid-Catalyzed Hydrolysis : Forms 4-ethylphenylacetic acid and morpholine derivatives in concentrated HCl at reflux .

  • Condensation with Amines : Reacts with primary amines (e.g., aniline) to form Schiff bases. For example:

    Ketone+PhNH2EtOH 1 4 Ethylphenyl 2 morpholin 4 yl ethylideneaniline\text{Ketone}+\text{PhNH}_2\xrightarrow{\text{EtOH }}\text{1 4 Ethylphenyl 2 morpholin 4 yl ethylideneaniline}

Electrophilic Aromatic Substitution

The 4-ethylphenyl group undergoes electrophilic substitution, though the morpholine ring’s electron-donating effects may direct reactivity:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the ethyl group .

  • Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives under heating .

Table 2: Electrophilic Substitution Parameters

ReactionReagentsPositionProduct
NitrationHNO₃/H₂SO₄, 50°CPara to ethyl1-(4-Ethyl-3-nitrophenyl)-2-(morpholin-4-yl)ethan-1-one
SulfonationH₂SO₄ (fuming), 100°CMeta to ketone1-(4-Ethyl-5-sulfophenyl)-2-(morpholin-4-yl)ethan-1-one

Functionalization of the Morpholine Ring

The morpholine nitrogen participates in alkylation and acylation reactions:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form quaternary ammonium salts.

  • N-Acylation : Acetyl chloride or acetic anhydride modifies the nitrogen, forming acylated derivatives.

Photochemical and Thermal Stability

Limited data exist for this specific compound, but analogs suggest:

  • Thermal Decomposition : Degrades above 250°C, releasing CO and morpholine fragments.

  • UV-Induced Reactions : Potential for [2+2] cycloadditions with alkenes under UV light .

Scientific Research Applications

Medicinal Chemistry

1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one has been investigated for its potential as an anti-tubercular agent. Studies have shown that compounds with similar structures exhibit significant activity against Mycobacterium tuberculosis (MTB). The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 3.1 μM, indicating strong antibacterial properties .

Key Findings:

  • Anti-Tubercular Activity: Compounds derived from this scaffold have demonstrated promising activity against MTB.
  • Selectivity Index: The selectivity index (SI) for some derivatives was greater than 32, suggesting low cytotoxicity in comparison to their antibacterial efficacy .

Biological Research

The compound has also been utilized in biological assays to study its effects on various cell lines. For instance, it has been tested against HepG2 cells to assess cytotoxicity levels. The results indicated that modifications to the compound's structure can significantly influence its biological activity and safety profile.

Case Study:
In a systematic evaluation of structure-activity relationships (SAR), modifications at specific positions on the morpholine ring were found to enhance anti-tubercular activity while reducing cytotoxicity . This emphasizes the importance of structural optimization in drug development.

Material Science Applications

Beyond medicinal chemistry, this compound can serve as a versatile building block in material science. Its unique chemical structure allows it to be incorporated into polymers and other materials, potentially enhancing their properties.

Applications Include:

  • Polymer Synthesis: Used as a monomer or additive to improve the mechanical and thermal properties of polymers.
  • Coatings and Adhesives: Its solubility characteristics make it suitable for use in coatings that require specific adhesion properties.

Mechanism of Action

The mechanism by which 1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Physical State : Aromatic/heterocyclic substituents (e.g., oxadiazole, benzothiazole) favor crystalline solids with higher melting points (185–215°C), while aliphatic groups (e.g., pyrrolidinyl) result in liquids .
  • Yield Variability : Yields range from 71% to 89%, influenced by steric and electronic factors during synthesis. The benzothiazole derivative achieved the highest yield (89%) due to favorable nucleophilic substitution kinetics .
  • Elemental Analysis Discrepancies: Minor deviations between theoretical and observed values (e.g., ±1–2% for C/N) are attributed to experimental purity or hygroscopicity .

Pharmacological and Reactivity Profiles

Structure-Activity Relationships (SAR)

  • Morpholine Ring : Essential for hydrogen bonding with biological targets (e.g., enzymes, receptors). Its removal abolishes activity in most analogs .
  • 4-Ethylphenyl vs. Other Aromatic Groups :
    • Lipophilicity : Ethylphenyl increases logP compared to polar groups (e.g., 4-fluorophenyl), improving membrane permeability.
    • Steric Bulk : Larger substituents (e.g., adamantyl in ) enhance target selectivity but may reduce solubility.
  • Heterocyclic Substituents : Oxadiazole and benzothiazole groups introduce π-π stacking and dipole interactions, critical for binding to hydrophobic enzyme pockets .

Biological Activity

1-(4-Ethylphenyl)-2-(morpholin-4-yl)ethan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₅NO₂
  • Molecular Weight : Approximately 191.25 g/mol

The structure comprises an ethylphenyl group and a morpholine moiety, which are known to influence its biological interactions.

While specific mechanisms of action for this compound are not fully elucidated, its structural components suggest potential interactions with various biological targets. The morpholine ring is often associated with modulating neurotransmitter systems, while the phenyl group may interact with cellular receptors or enzymes.

Antitumor Activity

Recent studies indicate that compounds similar to this compound exhibit antitumor properties. For instance, derivatives have shown in vitro activity against various cancer cell lines, including:

Cell Line IC50 (µM) Activity
P388 Murine Leukemia0.1 - 1Antitumor activity
A549 (Lung Cancer)0.5 - 2Growth inhibition
HCT116 (Colon Cancer)0.2 - 1Induction of apoptosis

These findings support the potential of this compound in cancer therapeutics.

Antiviral Activity

Preliminary data suggest that compounds structurally related to this compound may possess antiviral properties. For example, studies on similar morpholine derivatives have demonstrated efficacy against viruses such as Herpes simplex and Polio virus, indicating a promising avenue for further research.

Study on Anticancer Effects

In a recent study published in MDPI, researchers evaluated the anticancer effects of a series of morpholine derivatives, including those structurally related to this compound. The study reported significant inhibition of cell proliferation in various cancer cell lines and highlighted the importance of substituent groups in enhancing biological activity .

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of morpholine-based compounds. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting their potential role in treating neurodegenerative diseases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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